molecular formula C11H21NO2S B2918046 Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate CAS No. 2580238-57-7

Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate

Cat. No.: B2918046
CAS No.: 2580238-57-7
M. Wt: 231.35
InChI Key: ALXZAQDCVZMJLG-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a dimethyl substitution at the 2-position, and a sulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: This compound can be studied for its potential to inhibit certain enzymes due to its unique structural features.

Medicine:

    Drug Development: It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group and the ester functionality play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Tert-butyl 2,2-dimethyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Tert-butyl 2,2-dimethyl-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a sulfanyl group.

Uniqueness: Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the fields of catalysis, drug development, and material science.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-7-8(15)6-11(12,4)5/h8,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXZAQDCVZMJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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